REACTION_CXSMILES
|
C(=O)([O-])[O-].[Zn+2:5].[NH2:6][CH2:7][C:8]([OH:10])=[O:9].C(=O)=O>>[NH2:6][CH2:7][C:8]([O-:10])=[O:9].[Zn+2:5].[NH2:6][CH2:7][C:8]([O-:10])=[O:9] |f:0.1,4.5.6|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness or spray
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)[O-].[Zn+2].NCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |